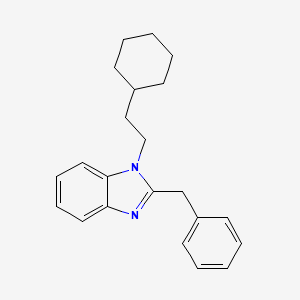![molecular formula C24H19ClFN5O2 B11474770 1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 936081-43-5](/img/structure/B11474770.png)
1-(6-chloropyridazin-3-yl)-4-{2-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a chloropyridazinyl group, a fluorophenylmethoxy group, and a pyrazolopyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core is synthesized through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile.
Introduction of the Chloropyridazinyl Group: The chloropyridazinyl group is introduced through a nucleophilic substitution reaction, where a suitable chloropyridazine derivative reacts with the pyrazolopyridine intermediate.
Attachment of the Fluorophenylmethoxy Group: The fluorophenylmethoxy group is attached via an etherification reaction, using a fluorophenylmethanol derivative and a suitable base.
Chemical Reactions Analysis
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-CHLOROPYRIDAZIN-3-YL)-4-{2-[(2-FLUOROPHENYL)METHOXY]PHENYL}-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can be compared with other similar compounds, such as:
1-(6-Chloropyridazin-3-yl)piperidin-4-ol: This compound shares the chloropyridazinyl group but differs in the core structure and other substituents.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar pyrazolopyridine core but may differ in the substituents attached to the core.
3(5)-Substituted Pyrazoles: These compounds have a pyrazole ring with various substituents, offering different chemical and biological properties.
Properties
CAS No. |
936081-43-5 |
|---|---|
Molecular Formula |
C24H19ClFN5O2 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-[2-[(2-fluorophenyl)methoxy]phenyl]-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19ClFN5O2/c1-14-23-17(12-22(32)27-24(23)31(30-14)21-11-10-20(25)28-29-21)16-7-3-5-9-19(16)33-13-15-6-2-4-8-18(15)26/h2-11,17H,12-13H2,1H3,(H,27,32) |
InChI Key |
BIYHYEOPIMTCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=CC=C3OCC4=CC=CC=C4F)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[2-(5-methoxy-1H-indol-2-yl)ethyl]-4-(2-methoxyphenyl)-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11474689.png)
![N-[1-(Adamantan-1-YL)propyl]-3-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide](/img/structure/B11474693.png)
![1-benzyl-6-(butan-2-yl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11474698.png)
![7-(3,4,5-trimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11474711.png)
![Ethyl 4-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11474716.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(2-methoxyphenyl)amino]propan-2-yl}pentanamide](/img/structure/B11474724.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-methoxyphenyl)amino]propan-2-yl}-2-methylpropanamide](/img/structure/B11474740.png)
![3-[(3,4-Dimethoxyphenyl)carbonyl]cyclopropane-1,1,2,2-tetracarbonitrile](/img/structure/B11474741.png)
![13-(furan-2-yl)-8-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11474749.png)

![[(6-Chloro-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11474758.png)
![8-(4-chlorophenyl)-N-(2-methoxyphenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11474775.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B11474778.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(5-butyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11474789.png)
